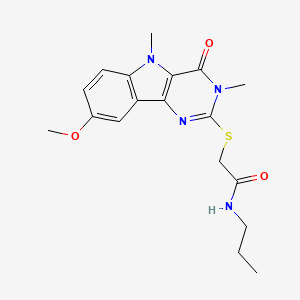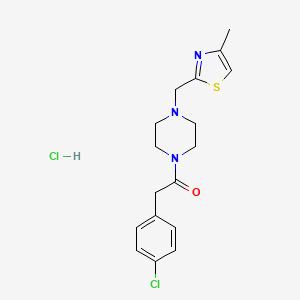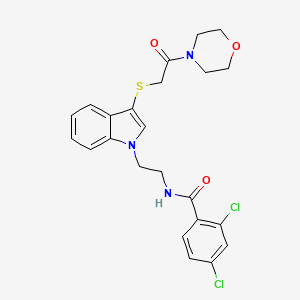
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition has been shown to have potential therapeutic effects in various neurological disorders.
Mechanism of Action
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide increases GABA levels, leading to an overall increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, further research is needed to fully understand the mechanisms underlying N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide's effects on addiction and anxiety disorders. Finally, there is potential for the development of new inhibitors of GABA transaminase based on the structure of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Synthesis Methods
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring and subsequent functionalization of the molecule to introduce the cyano and carboxamide groups. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Its ability to increase GABA levels in the brain has been shown to have an anticonvulsant effect, making it a promising candidate for the treatment of epilepsy. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-3-12(8-15)18-14(19)10-4-7-13(16-9-10)17-11-5-6-11/h4,7,9,11-12H,2-3,5-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVNGURUXRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)


![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)


![(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2919627.png)
![2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2919629.png)



![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)